molecular formula C10H16ClN3 B6144488 N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1185310-73-9

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B6144488
CAS No.: 1185310-73-9
M. Wt: 213.71 g/mol
InChI Key: IZGLTQGNTJEIPT-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include the use of ethanol and water as solvents, with hydrochloric acid added to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using efficient catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyridine rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-4-yl)pyridin-2-amine hydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGLTQGNTJEIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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